An In-depth Technical Guide to 5-Nitro-2-(piperazin-1-yl)pyrimidine: A Core Scaffold for Drug Discovery
An In-depth Technical Guide to 5-Nitro-2-(piperazin-1-yl)pyrimidine: A Core Scaffold for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrimidine ring system, a fundamental component of nucleobases, is one such scaffold, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, the piperazine moiety is a ubiquitous structural motif in centrally active agents, conferring favorable pharmacokinetic properties and providing a versatile handle for synthetic modification.[4][5][6]
This technical guide focuses on the convergence of these two critical pharmacophores in the form of 5-Nitro-2-(piperazin-1-yl)pyrimidine . This molecule serves as a pivotal synthetic intermediate, leveraging the unique electronic properties of the nitropyrimidine core and the nucleophilic character of the piperazine ring. It represents a valuable building block for constructing libraries of compounds aimed at a wide array of biological targets. This document provides an in-depth analysis of its fundamental properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers in drug discovery and development.
Physicochemical and Structural Properties
5-Nitro-2-(piperazin-1-yl)pyrimidine is a heterocyclic organic compound whose structure is characterized by a pyrimidine ring substituted at the 2-position with a piperazine group and at the 5-position with a nitro group. The electron-withdrawing nature of the nitro group and the pyrimidine ring nitrogens significantly influences the molecule's reactivity and electronic distribution.
| Property | Value | Source(s) |
| CAS Number | 153466-03-6 | [7][8] |
| Molecular Formula | C₈H₁₁N₅O₂ | [8] |
| Molecular Weight | 209.21 g/mol | [8] |
| Appearance | Typically a solid | [8] (Implied by storage conditions) |
| Purity | ≥95% (as commercially available) | [7] |
| Storage | Store sealed in a dry place at 2-8°C | [8] |
| Related Forms | Available as a hydrochloride salt (C₈H₁₂ClN₅O₂) | [9] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The most direct and common route to synthesize 2-substituted pyrimidines is through nucleophilic aromatic substitution (SNAr). This involves reacting a pyrimidine ring bearing a suitable leaving group at the 2-position (typically a halogen, such as chlorine) with a nucleophile. In this case, piperazine acts as the nucleophile.
The synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine can be logically achieved by reacting 2-chloro-5-nitropyrimidine with piperazine. The strong electron-withdrawing effect of the nitro group at the 5-position and the ring nitrogens at the 1 and 3-positions makes the C2 position highly electrophilic and thus susceptible to nucleophilic attack.
Caption: Proposed workflow for the synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine.
General Experimental Protocol
This protocol is a representative procedure based on established methods for SNAr reactions on pyrimidine systems.[4]
-
Reaction Setup: To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add piperazine (2.0-3.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct.
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours (typically 4-12 h), with progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Nitro-2-(piperazin-1-yl)pyrimidine.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Pyrimidine Protons: Two singlets (or doublets with a small coupling constant) are expected in the aromatic region (δ 8.5-9.5 ppm) for the two protons on the pyrimidine ring. The proton at C4 will be deshielded by the adjacent nitrogen and the nitro group, appearing further downfield than the proton at C6.
-
Piperazine Protons: Two multiplets (typically appearing as triplets) are expected. The protons on the carbons adjacent to the pyrimidine ring (N-CH₂) will be downfield (δ ~3.8-4.0 ppm) compared to the protons on the carbons adjacent to the N-H group (δ ~2.9-3.1 ppm). The N-H proton itself would appear as a broad singlet.
-
-
¹³C NMR:
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear in the range of δ 150-165 ppm. The carbon bearing the nitro group (C5) will be significantly affected.
-
Piperazine Carbons: Two distinct signals for the piperazine carbons are expected in the δ 40-55 ppm range.
-
-
Mass Spectrometry (MS): The Electrospray Ionization (ESI+) spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.21.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H stretching (~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1550 and ~1350 cm⁻¹), and C=N/C=C ring stretching (~1600-1400 cm⁻¹).
Chemical Reactivity and Derivatization Potential
The true value of 5-Nitro-2-(piperazin-1-yl)pyrimidine lies in its potential for further chemical modification at two primary sites: the secondary amine of the piperazine ring and the nitro group.
Reactions at the Piperazine N-H
The secondary amine is a potent nucleophile, enabling a wide range of derivatization reactions:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base yields the corresponding amides and sulfonamides. This is a common strategy to introduce diverse functionalities.
-
Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones allows for the introduction of various alkyl and aryl-alkyl groups.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are often explored for their hydrogen-bonding capabilities in biological systems.
Reactions involving the Nitro Group
The nitro group is a versatile functional group, primarily serving as a precursor to an amino group:
-
Reduction: The nitro group can be readily reduced to an amine (5-amino-2-(piperazin-1-yl)pyrimidine) using standard conditions such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This resulting aromatic amine is a key intermediate for:
-
Amide/Sulfonamide formation.
-
Diazotization reactions to form diazonium salts, which can be converted into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN).
-
Caption: Key derivatization pathways for 5-Nitro-2-(piperazin-1-yl)pyrimidine.
Potential Applications in Drug Discovery
The structural motifs within 5-Nitro-2-(piperazin-1-yl)pyrimidine are associated with a broad spectrum of biological activities, making its derivatives promising candidates for various therapeutic areas.
-
Central Nervous System (CNS) Agents: The non-nitrated analog, 2-(1-Piperazinyl)pyrimidine, is a known active metabolite of the anxiolytic drug buspirone and functions as an antagonist of α₂-adrenergic receptors.[11] Derivatives of the core scaffold could be explored for novel anxiolytic, antidepressant, or antipsychotic properties.
-
Antimicrobial Agents: Pyrimidine-piperazine hybrids have been synthesized and have demonstrated significant antibacterial and antifungal activity.[4][12] The incorporation of the nitro group may further enhance this potential, as nitro-aromatic compounds are known to possess antimicrobial properties.
-
Anticancer Agents: Pyrimidine derivatives are a cornerstone of cancer chemotherapy (e.g., 5-Fluorouracil). The ability to generate large, diverse libraries from the 5-amino derivative makes this scaffold attractive for screening against various cancer cell lines and kinases.
-
Insecticides: A recent study identified compounds with a similar 2-nitro-5-(piperazin-1-yl)aniline core as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, which is crucial for mosquito renal function.[13] This suggests a potential application in developing novel vector control agents to combat diseases like Zika and dengue fever.
Caption: Potential drug discovery applications stemming from the core scaffold.
Safety and Handling
As a nitro-containing aromatic compound and a synthetic intermediate, 5-Nitro-2-(piperazin-1-yl)pyrimidine should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[14][15]
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended.[8]
-
Toxicity: The toxicological properties have not been fully investigated.[15] However, related compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[15][16] Assume the compound is hazardous and handle accordingly.
Conclusion
5-Nitro-2-(piperazin-1-yl)pyrimidine is more than a simple chemical intermediate; it is a strategically designed building block that embodies principles of modern medicinal chemistry. By combining the biologically significant pyrimidine and piperazine scaffolds, and incorporating the versatile nitro functional group, it offers chemists a robust platform for generating novel and diverse molecular entities. Its potential for straightforward derivatization opens avenues for exploration in CNS disorders, infectious diseases, oncology, and beyond. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this valuable compound in their drug discovery programs.
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